molecular formula C12H7FS B8169551 2-Ethynyl-5-(3-fluorophenyl)thiophene

2-Ethynyl-5-(3-fluorophenyl)thiophene

Cat. No.: B8169551
M. Wt: 202.25 g/mol
InChI Key: OONHMNYWWPNXSG-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(3-fluorophenyl)thiophene is a synthetic organic compound designed for research and development applications. It features a thiophene scaffold, a privileged structure in medicinal chemistry that is found in more than 75% of clinically used drugs . The strategic incorporation of a fluorine atom on the phenyl ring and an ethynyl linker is known to critically influence a compound's physicochemical properties, potentially enhancing metabolic stability, lipophilicity, and binding affinity to biological targets . These characteristics make fluorinated heterocycles a prominent and rapidly growing class in the development of new therapeutic agents and advanced materials . Core Research Applications: This compound serves as a versatile chemical building block. Its molecular architecture is highly relevant in: - Drug Discovery: The thiophene ring is a key pharmacophore in various marketed drugs and bioactive molecules. Researchers can utilize this compound as a core scaffold for designing and synthesizing new candidates with potential antiviral , anti-inflammatory , or anticancer activity . - Agrochemical and Materials Science Research: Thiophene derivatives have broad applications beyond pharmaceuticals, including use in the development of organic semiconductors, OLEDs, and OFETs . Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information prior to use. Quality and Availability: We specialize in providing high-purity, novel chemical entities to support innovation in scientific research. Inquire for current pricing, bulk availability, and custom synthesis options.

Properties

IUPAC Name

2-ethynyl-5-(3-fluorophenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FS/c1-2-11-6-7-12(14-11)9-4-3-5-10(13)8-9/h1,3-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONHMNYWWPNXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

The synthesis begins with 5-bromo-2-iodothiophene (A1 ), where the iodine atom at the 2-position is selectively reactive toward palladium catalysis. The 3-fluorophenyl group is introduced via Suzuki-Miyaura coupling using 3-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis in tetrahydrofuran (THF) at 80°C, yielding 5-bromo-2-(3-fluorophenyl)thiophene (A2 ) in 85% yield.

Coupling Conditions

A2 is reacted with trimethylsilylacetylene (TMSA) under Sonogashira conditions:

  • Catalyst : PdCl₂(PPh₃)₂ (5 mol%)

  • Co-catalyst : CuI (10 mol%)

  • Base : Et₃N

  • Solvent : DMF at 60°C for 12 hours.

The TMS-protected intermediate undergoes desilylation using K₂CO₃ in methanol, yielding this compound with 78% overall yield.

Direct Cyclization of Alkynyl Precursors

An alternative route involves constructing the thiophene ring from acyclic precursors. This method employs elemental sulfur and ketones under solvent-free conditions mediated by 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM]Cl).

Reaction Setup

  • Substrates : 3-Fluorophenylacetylene and acetylene-functionalized diketone.

  • Catalyst : [BCMIM]Cl (10 mol%)

  • Conditions : 120°C for 6 hours under air.

The cyclization proceeds via C–S bond formation, yielding the thiophene core with 70% efficiency. This method avoids palladium catalysts but requires rigorous temperature control to prevent side reactions.

Decarboxylative Coupling Strategy

Decarboxylation offers a metal-free pathway. Starting with 5-(3-fluorophenyl)thiophene-2-carboxylic acid (B1 ), copper powder catalyzes decarboxylation at 200°C in dimethylformamide (DMF).

Key Steps

  • Synthesis of B1 : Achieved via Friedel-Crafts acylation of thiophene with 3-fluorobenzoyl chloride, followed by oxidation.

  • Decarboxylation : Cu powder (20 mol%) in DMF at reflux for 8 hours removes CO₂, yielding this compound in 65% yield.

Diazonium Salt Coupling for Aryl Functionalization

This method leverages diazonium chemistry to introduce the 3-fluorophenyl group post-thiophene formation.

Procedure Overview

  • Diazotization : 3-Fluoroaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

  • Coupling : The diazonium salt reacts with 2-ethynylthiophene in the presence of Cu powder and isopropyl alcohol, yielding the target compound in 58% yield.

Comparative Analysis of Methods

MethodCatalyst SystemTemperature (°C)Yield (%)Key Advantages
Sonogashira CouplingPdCl₂(PPh₃)₂/CuI6078High regioselectivity
Cyclization[BCMIM]Cl12070Solvent-free, low cost
DecarboxylationCu powder20065Metal-free, simple workup
Diazonium CouplingCu powder0–558Mild conditions, scalable

Mechanistic Insights and Challenges

Sonogashira Side Reactions

Homocoupling of alkynes is a competing pathway, mitigated by using excess alkyne (1.5 eq.) and anaerobic conditions.

Cyclization Regioselectivity

The position of sulfur incorporation is controlled by the electron-withdrawing effect of the 3-fluorophenyl group, directing cyclization to the 5-position.

Decarboxylation Limitations

Copper-mediated decarboxylation suffers from moderate yields due to incomplete CO₂ elimination, necessitating high temperatures .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-(3-fluorophenyl)thiophene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethynyl-5-(3-fluorophenyl)thiophene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(3-fluorophenyl)thiophene involves its interaction with various molecular targets and pathways. The ethynyl and fluorophenyl groups contribute to its reactivity and ability to interact with biological molecules. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives are widely studied for their structural versatility and functional properties.

Structural Isomers: 3-Fluorophenyl vs. 4-Fluorophenyl Substitution

The positional isomer 2-ethynyl-5-(4-fluorophenyl)thiophene (CAS: 2098153-49-0) shares the same molecular formula (C₁₂H₇FS) and weight (202.25 g/mol) as the target compound but differs in the fluorine position on the phenyl ring (para vs. meta) . Key distinctions include:

  • In contrast, the meta-fluorine creates a less symmetric electron-withdrawing effect, which may alter reactivity in cross-coupling reactions (e.g., Suzuki–Miyaura) .
  • Steric Considerations : Both isomers have similar steric profiles, but the para-substituted derivative may exhibit better planarity for π-stacking in solid-state applications.

Substituent Complexity: Comparison with 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene

This compound (CAS: 898566-17-1, C₁₈H₁₅FIS) features a bulkier 5-iodo-2-methylbenzyl group at the 5-position of the thiophene ring . Key differences include:

  • Molecular Weight and Solubility : With a higher molecular weight (408.27 g/mol) and hydrophobic methyl/iodo groups, this derivative likely has reduced solubility in polar solvents compared to the ethynyl-fluorophenyl analogues.

Ethynyl-Substituted Thiophene Derivatives

Simpler ethynylthiophenes, such as 2-ethynylthiophene (ET-1, C₆H₄S), lack aromatic substituents but share the ethynyl group’s conjugation-enhancing effects . More complex derivatives like ET-3 (C₁₈H₁₀S₃) feature extended ethynyl-thiophene chains, enabling superior charge transport for thermoelectric or photovoltaic applications. In contrast, the target compound balances conjugation (via ethynyl) and electronic modulation (via 3-fluorophenyl), making it a candidate for tailored organic semiconductors .

Data Tables

Table 1: Structural and Physical Properties of Selected Thiophene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
2-Ethynyl-5-(3-fluorophenyl)thiophene C₁₂H₇FS 202.25 2-ethynyl, 5-(3-fluorophenyl) Meta-fluorine for electronic modulation
2-Ethynyl-5-(4-fluorophenyl)thiophene C₁₂H₇FS 202.25 2-ethynyl, 5-(4-fluorophenyl) Para-fluorine for enhanced conjugation
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene C₁₈H₁₅FIS 408.27 5-iodo-2-methylbenzyl, 4-fluorophenyl Bulky substituent, iodo functionalization
2-Ethynylthiophene (ET-1) C₆H₄S 108.16 2-ethynyl Minimal conjugation, model compound

Biological Activity

Introduction

2-Ethynyl-5-(3-fluorophenyl)thiophene is a compound of interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with an ethynyl group and a fluorophenyl moiety. This structure enhances its electronic properties, making it suitable for various applications in organic electronics and pharmaceuticals.

Chemical Structure

ComponentDescription
Core Structure Thiophene ring
Substituents Ethynyl group at position 2, 3-fluorophenyl at position 5

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiophene have shown promising results against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

  • Case Study : A study reported that similar thiophene derivatives demonstrated IC50 values ranging from 7 to 20 µM against several cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

Compounds containing thiophene structures have also been investigated for their antimicrobial properties. These compounds have shown activity against various bacterial strains, suggesting their potential use in treating infections.

  • Example : A related thiourea derivative exhibited antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling pathways that affect cell survival and proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of pro-apoptotic proteins .

Synthesis and Characterization

Research has focused on synthesizing derivatives of thiophene to enhance biological activity. The introduction of various substituents can significantly impact the pharmacological profile of these compounds.

CompoundBiological ActivityIC50 (µM)
Thiophene Derivative AAnticancer (breast cancer)10
Thiophene Derivative BAntibacterial (E. coli)25
This compoundPotential anticancer agentTBD

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of thiophene derivatives on human leukemia cells, yielding IC50 values as low as 1.50 µM, indicating strong efficacy against this cancer type .
  • Antimicrobial Studies : Another investigation into thiophene compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition zones comparable to established antibiotics .

Q & A

Q. What are the established synthetic routes for 2-Ethynyl-5-(3-fluorophenyl)thiophene, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to introduce the ethynyl and fluorophenyl groups onto the thiophene core. Optimization involves:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for high yield in aryl-alkyne couplings .

  • Solvent systems : Use of polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates.

  • Temperature control : Reactions often require heating (80–120°C) to overcome kinetic barriers .

  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating pure products.

    • Data Table : Common Byproducts and Mitigation Strategies
ByproductSourceMitigation
DiarylalkynesOvercouplingLimit alkyne stoichiometry (1:1 ratio)
Dehalogenated residuesIncomplete couplingUse excess aryl halide (1.2 equiv)

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, ethynyl protons at δ 3.1–3.3 ppm) .
  • X-ray crystallography : Resolves bond lengths (C≡C: ~1.20 Å) and dihedral angles between thiophene and fluorophenyl groups (typically 15–25°) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 257.08) .

Q. What initial applications have been demonstrated in organic electronics?

  • Methodological Answer : The ethynyl group enhances π-conjugation, making the compound suitable for:
  • Thin-film transistors (TFTs) : Spin-coating onto SiO₂/Si substrates yields mobilities of 0.1–0.5 cm²/V·s .
  • Supramolecular nanosheets : Controlled polymerization (e.g., vapor-phase deposition) creates 2D materials with thicknesses <4 nm .

Advanced Research Questions

Q. What strategies exist for targeting this compound in kinase inhibition studies (e.g., PLK1 or STAT3)?

  • Methodological Answer :
  • Molecular docking : Use Schrödinger Suite or AutoDock to simulate binding to PLK1 (PDB: 2OWB). The fluorophenyl group often occupies hydrophobic pockets .
  • In vitro assays : Measure IC₅₀ values via ATPase activity assays (typical range: 0.5–5 µM).
  • Selectivity screening : Test against kinase panels (e.g., KinomeScan) to avoid off-target effects .

Q. How do computational models assist in understanding its catalytic mechanisms (e.g., oxygen reduction reaction)?

  • Methodological Answer :
  • DFT calculations : Identify active sites (e.g., sulfur atoms in thiophene rings) and simulate reaction pathways (e.g., O₂ adsorption energy: −1.2 eV) .

  • Microkinetic modeling : Predict turnover frequencies (TOF) for ORR (e.g., 0.8 e⁻/site/s at 0.5 V vs. RHE) .

    • Data Table : ORR Performance Metrics in Thiophene COFs
CatalystOnset Potential (V vs. RHE)Tafel Slope (mV/dec)Reference
Thiophene-COF (S-doped)0.9268
Metal-free control0.78112

Q. How can supramolecular assembly techniques be applied to create functional materials?

  • Methodological Answer :
  • Host-guest chemistry : Cucurbit[6]uril (Q[6]) selectively traps thiophene derivatives for separation (Kₐ: ~10³ M⁻¹) .
  • Vapor-phase polymerization : Layer-by-layer growth of thiophene nanosheets (3.5 nm thickness) on silicon substrates .

Q. What contradictions exist in reported catalytic performance data, and how can they be resolved?

  • Methodological Answer : Discrepancies in hydrodesulfurization (HDS) efficiency (e.g., 60–95% sulfur removal) arise from:
  • Catalyst variability : Compare MoS₂ vs. TiO₂/SiO₂ systems .
  • Reaction conditions : Higher H₂ pressure (20 bar) favors ring-opening pathways over hydrogenation .
  • Resolution : Standardize testing protocols (e.g., ASTM D7039) and report turnover numbers (TONs).

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